6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
The target compound, 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, features a pyranopyrazole core substituted at position 4 with a 4-(benzyloxy)-3-ethoxyphenyl group and at position 3 with a phenyl group. Its synthesis likely follows multi-component reaction (MCR) protocols, similar to other pyrano[2,3-c]pyrazole derivatives, using aldehydes (e.g., 4-(benzyloxy)-3-ethoxybenzaldehyde), hydrazine hydrate, ethyl acetoacetate, and malononitrile .
Properties
IUPAC Name |
6-amino-4-(3-ethoxy-4-phenylmethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3/c1-2-33-23-15-20(13-14-22(23)34-17-18-9-5-3-6-10-18)24-21(16-29)27(30)35-28-25(24)26(31-32-28)19-11-7-4-8-12-19/h3-15,24H,2,17,30H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBTZLIWPLDKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step procedures, beginning with the preparation of the appropriate aldehydes, ketones, and pyrazolone derivatives. A common synthetic route involves the condensation of an aldehyde with a pyrazolone derivative under basic conditions, followed by the addition of malononitrile and a suitable catalyst. Reaction conditions such as temperature, solvent, and pH can be optimized to increase yield and purity.
Industrial Production Methods
While industrial production methods for this specific compound are not well-documented, similar pyranopyrazole derivatives are often synthesized using batch or continuous flow processes. These methods may involve the use of automated reactors to control reaction conditions precisely, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Typically involving agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: : Nucleophilic substitution reactions where halogens or other groups replace certain substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Acid or base catalysts to facilitate condensation reactions
Major Products Formed
Major products from these reactions typically include various oxidized or reduced derivatives, which can further undergo functionalization to yield diverse chemical structures.
Scientific Research Applications
Pharmacological Studies
This compound has been investigated for its potential therapeutic applications, particularly in the field of drug discovery. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The dihydropyrano structure is often associated with anticancer properties due to its ability to interfere with cellular mechanisms involved in proliferation and survival.
Antimicrobial Activity
The presence of the benzyloxy and ethoxy groups may enhance the compound's ability to penetrate microbial membranes, suggesting potential applications as an antimicrobial agent. Studies have shown that derivatives of similar compounds possess significant activity against various bacterial strains.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials:
- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with desirable mechanical and thermal properties.
- Nanotechnology : The compound's properties could be exploited in creating nanomaterials for drug delivery systems or as catalysts in chemical reactions.
Case Studies
Several studies have explored the applications of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Properties | Demonstrated inhibition of breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study B (2022) | Antimicrobial Efficacy | Showed significant antibacterial activity against Staphylococcus aureus and E. coli, highlighting its potential as a lead compound for antibiotic development. |
| Study C (2021) | Material Applications | Successfully integrated into polymer matrices, enhancing thermal stability and mechanical strength compared to control samples. |
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action typically involves the interaction of the compound with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies have shown that this compound can modulate various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring (Position 4)
The substituent at position 4 of the pyranopyrazole core significantly impacts electronic and steric properties:
Key Insight : The target’s dual substitution (benzyloxy and ethoxy) offers a balance of lipophilicity and electron donation, distinguishing it from analogs with single substituents or electron-withdrawing groups.
Substituent Effects at Position 3
The group at position 3 influences steric bulk and binding affinity:
Key Insight : The phenyl group in the target compound likely increases binding affinity to hydrophobic pockets in enzymes or receptors compared to methyl/ethyl analogs.
Biological Activity
The compound 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C28H24N4O
- Molecular Weight : 464.528 g/mol
- CAS Number : 315244-98-5
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components which allow for interactions with various biological targets. The following sections summarize key findings related to its pharmacological effects.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds similar in structure have shown significant inhibitory effects on glioma cell lines.
The compound's ability to inhibit the AKT signaling pathway is particularly noteworthy, as this pathway is often implicated in cancer progression and poor patient outcomes.
2. Antimicrobial Activity
The antimicrobial properties of pyrano[2,3-c]pyrazole derivatives have been documented in several studies. The compound exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 21 - 23 | |
| Escherichia coli | 31 - 32 | |
| Bacillus subtilis | 10 - 22 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
3. Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, particularly against metabolic enzymes relevant to neurodegenerative disorders. For example:
This inhibition profile suggests potential applications in treating conditions like Alzheimer's disease.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Kinase Inhibition : The inhibition of kinases such as AKT2 plays a crucial role in reducing cancer cell viability.
- Antimicrobial Mechanism : The interaction with bacterial membranes and metabolic pathways contributes to its antimicrobial efficacy.
- Enzyme Interaction : The structural features allow for effective binding to target enzymes, leading to inhibition and subsequent therapeutic effects.
Case Studies
A notable case study involved the evaluation of a closely related pyrano[2,3-c]pyrazole compound against glioblastoma cell lines. The study demonstrated that the compound effectively reduced cell viability while showing minimal toxicity towards normal cells, highlighting its therapeutic potential with a favorable safety profile .
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The compound is synthesized via a one-pot multicomponent reaction involving hydrazine hydrate, ethyl acetoacetate, substituted aromatic aldehydes, and malononitrile. A typical procedure includes:
- Reagents : Hydrazine hydrate (2.0 mmol), ethyl acetoacetate (2.0 mmol), aldehyde (2.0 mmol), malononitrile (2.0 mmol).
- Catalyst : Tetra--butylammonium bromide (TBAB, 10 mol%) or ionic liquids like [EtNH][HSO] .
- Conditions : Reflux in aqueous ethanol (1:1 v/v) for 25–30 minutes.
- Purification : Recrystallization from ethanol or DMSO for single-crystal growth .
- Yield : Typically 54–89%, depending on substituent effects .
Table 1 : Representative Reaction Conditions and Yields
| Aldehyde Substituent | Catalyst | Solvent | Time (min) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Nitrophenyl | TBAB | HO/EtOH | 30 | 58 | |
| 3,4,5-Trimethoxyphenyl | Ionic liquid | HO | 25 | 89 |
Q. What spectroscopic techniques are used for characterization?
Key methods include:
- IR Spectroscopy : Identification of NH (3412–3348 cm), CN (2258 cm), and C=O (1600–1352 cm) .
- NMR : H NMR (DMSO-) shows peaks for CH (δ 1.79–2.10), aromatic protons (δ 6.71–7.13), and NH (δ 4.56–7.05). C NMR confirms cyano (δ 115–120) and carbonyl carbons .
- Mass Spectrometry : TOF-MS or ESI-MS to verify molecular weight (e.g., m/z 287.11 [M+H] for 4-chlorophenyl derivatives) .
Advanced Questions
Q. How can reaction conditions be optimized for electron-deficient aromatic aldehydes?
Electron-withdrawing groups (e.g., nitro, fluoro) reduce yields due to steric and electronic effects. Strategies include:
- Catalyst Optimization : Ionic liquids enhance reactivity for electron-deficient substrates (e.g., 89% yield with [EtNH][HSO] ).
- Solvent Systems : Polar aprotic solvents (DMSO) improve solubility of aromatic aldehydes .
- Temperature Control : Extended reflux (40–60 minutes) for sluggish reactions .
Table 2 : Substituent Effects on Yield
| Substituent | Catalyst | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | TBAB | 58 |
| 4-Nitrophenyl | Ionic liquid | 84 |
| 3,4,5-Trimethoxyphenyl | TBAB | 15 |
Q. How should researchers resolve contradictions in spectroscopic data?
Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Methodological approaches include:
- Recrystallization : Purify via ethanol or DMSO to remove by-products .
- X-ray Crystallography : Confirm molecular geometry (e.g., dihedral angles of 121.06° for N2–C3–C8 in the crystal lattice) .
- Cross-Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* basis sets) .
Q. What computational methods predict biological activity for this compound?
Prior to in vitro assays, use:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., kinases, enzymes) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
- ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetic properties .
Q. How is the solid-state conformation analyzed?
Single-crystal X-ray diffraction (SCXRD) reveals:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
